cyclopentyl sulfamate
Description
Properties
CAS No. |
637772-41-9 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclopentyl Sulfamate and Analogues
Direct Synthesis Routes to Cyclopentyl Sulfamate (B1201201)
The most straightforward methods for preparing cyclopentyl sulfamate involve the direct functionalization of cyclopentanol (B49286). These approaches are centered on forming the O-S bond characteristic of the sulfamate ester.
Cyclopentanol Sulfamidation Reactions
The reaction between an alcohol, such as cyclopentanol, and a source of the sulfamoyl group is the cornerstone of direct synthesis. A general process involves reacting the alcohol with a suitable reagent, often in the presence of a base, to yield the desired sulfamate. One patented process describes a two-step, one-pot synthesis where an alcohol is first reacted with a sulfuryl halide, and the resulting chlorosulfate (B8482658) intermediate is then treated with an amine in a halogenated hydrocarbon solvent. google.com This method avoids potentially hazardous reagents and allows for the synthesis of various sulfamate derivatives by changing the amine component. google.com
Another approach involves the regioselective alkylation of phenols with cyclopentanol, catalyzed by montmorillonite (B579905) K10 clay, which, while not a direct sulfamidation, demonstrates the reactivity of cyclopentanol in forming ether linkages, a foundational concept that can be extended to other functionalizations. gauhati.ac.in
Utilization of Specific Sulfamoylating Reagents
The choice of sulfamoylating reagent is critical to the efficiency and mildness of the reaction. Traditional methods often rely on sulfamoyl chloride, which is known for its instability. researchgate.net Modern advancements have introduced more stable and selective reagents.
One significant development is the use of activated aryl sulfamates, such as pentachlorophenyl sulfamate (PCPS) or pentafluorophenyl sulfamate (PFPS), as sulfamoyl group transfer reagents. researchgate.netnih.govacs.orgorganic-chemistry.org These reactions are catalyzed by a simple organic base, N-methylimidazole (NMI), and proceed under mild conditions. nih.govorganic-chemistry.org A key advantage of this method is its selectivity for primary alcohols over secondary ones, which would be relevant in more complex substrates than cyclopentanol. nih.govorganic-chemistry.org The aryl sulfamate donors are stable, crystalline solids that can be prepared on a large scale. nih.govacs.orgorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through an "aza-sulfene" (HNSO₂) intermediate. researchgate.netnih.gov
Another convenient reagent is a Burgess-type reagent, N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide. acs.org This stable, solid reagent can be prepared on a kilogram scale and facilitates the sulfamoylation of primary, secondary, and phenyl alcohols in high yields under mild conditions. acs.org It demonstrates selectivity, reacting preferentially with primary alcohols, then phenols, and then secondary alcohols. acs.org
Table 1: Comparison of Sulfamoylating Reagents for Alcohols
| Reagent Type | Example(s) | Catalyst/Conditions | Key Features | Citations |
|---|---|---|---|---|
| Activated Aryl Sulfamates | Pentachlorophenyl sulfamate (PCPS), Pentafluorophenyl sulfamate (PFPS) | N-methylimidazole (NMI), mild conditions | Stable crystalline solids; selective for 1° over 2° alcohols; avoids unstable intermediates. | researchgate.netnih.govacs.orgorganic-chemistry.org |
| Burgess-type Reagent | N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide | Mild conditions, no external catalyst needed | Stable solid; high yields for 1°, 2°, and phenyl alcohols; scalable. | acs.org |
| Traditional Reagent | Sulfamoyl chloride | Base | Highly reactive but unstable and potentially hazardous. | researchgate.net |
Advanced Synthetic Approaches for this compound Derivatives
Beyond the direct synthesis of the parent compound, sophisticated transition-metal-catalyzed reactions allow for the creation of a diverse array of this compound analogues and other complex molecules derived from sulfamates. These methods use the sulfamate moiety as a functional handle or directing group.
Palladium-Catalyzed C-N Cross-Coupling Reactions of Aryl Sulfamates
Aryl sulfamates have emerged as effective electrophiles in cross-coupling reactions, serving as alternatives to aryl halides. acs.orgnih.gov While nickel catalysis has been more common, recent developments have established robust palladium-based systems for the amination of aryl sulfamates. acs.orgnih.gov One such system employs an N-methyl-2-aminobiphenyl palladacycle with a specialized phosphine (B1218219) ligand (PCyp₂ArXyl2, where Cyp = cyclopentyl). acs.orgnih.gov This catalyst efficiently facilitates the C-N coupling of aryl sulfamates with a wide range of nitrogen nucleophiles, including anilines, alkyl amines, and N-heterocycles. acs.orgnih.gov Computational studies indicate that the oxidative addition of the aryl sulfamate to the palladium center is the rate-determining step of the catalytic cycle. acs.orgnih.govresearchgate.net
Similarly, palladium catalysts have been developed for Suzuki-Miyaura cross-coupling reactions of aryl sulfamates with arylboronic acids to form biaryl compounds. researchgate.netnih.gov An XPhos-ligated palladium precatalyst has been shown to be highly active for this transformation at room temperature. nih.gov These methods highlight the utility of the sulfamate group as a versatile functional group for building molecular complexity. acs.orgnih.govresearchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling of Aryl Sulfamates
| Reaction Type | Catalyst System | Nucleophile/Coupling Partner | Key Features | Citations |
|---|---|---|---|---|
| C-N Amination | N-methyl-2-aminobiphenyl palladacycle / PCyp₂ArXyl2 ligand | Anilines, alkyl amines, N-heterocycles, amides | Broad scope for N-nucleophiles; operates through a cationic pathway in polar protic solvents. | acs.orgnih.gov |
| Suzuki-Miyaura Coupling | (η³-1-t-Bu-ind)Pd(XPhos)Cl | Arylboronic acids | High yields of biaryl products; proceeds at room temperature. | nih.gov |
Rhodium-Catalyzed Oxidative Amination and Cyclization of Unsaturated Sulfamates
Rhodium catalysts are exceptionally effective at promoting intramolecular C-H amination reactions of sulfamate esters. nih.gove-bookshelf.de This process allows for the conversion of C-H bonds into C-N bonds, providing a powerful tool for synthesizing nitrogen-containing heterocycles. nih.gov When a sulfamate ester is treated with an oxidant like PhI(OAc)₂ and a dirhodium catalyst, such as Rh₂(OAc)₄ or the more effective Rh₂(esp)₂, it undergoes oxidative cyclization to form a 1,2,3-oxathiazinane-2,2-dioxide. nih.govnih.gov These cyclic sulfamidates are stable intermediates that can be isolated and subsequently manipulated to reveal 1,2- or 1,3-amino alcohols. nih.gov
The reaction shows a strong preference for the oxidation of tertiary C-H bonds and for the formation of six-membered rings. nih.govnih.gov The addition of MgO is often beneficial as it scavenges the acid byproduct. nih.govnih.gov This methodology has been applied in the synthesis of complex natural products, demonstrating its reliability and stereochemical control. nih.gov
Gold(I)-Catalyzed Intramolecular Dehydrative Amination of Sulfamate Esters
Gold(I) catalysts have enabled the development of intramolecular dehydrative amination reactions, particularly with sulfamate esters that are tethered to allylic alcohols. acs.orgresearchgate.netacs.org This reaction involves the cyclization of the sulfamate onto the double bond, facilitated by the gold catalyst, which activates the alcohol for departure as water. acs.orgresearchgate.net The process is highly efficient for constructing cyclic sulfamidates, which are valuable synthetic intermediates. acs.orgresearchgate.net
The reaction proceeds smoothly, often at room temperature, using a catalyst system like (IPr)AuCl and a silver salt co-catalyst (e.g., AgBF₄). researchgate.net This method exhibits a broad substrate scope and demonstrates high stereoselectivity, allowing for the synthesis of enantiomerically enriched products from chiral allylic alcohols. acs.orgresearchgate.net The resulting cyclic sulfamidates can be further transformed, for instance, through ring-opening reactions to produce chiral 3-hydroxypyrrolidine motifs. acs.org This strategy has been successfully applied in the total synthesis of natural products like (+)-preussin. acs.org
Aza-Wacker Cyclizations of Sulfamate Esters
The aza-Wacker cyclization is a powerful method for the intramolecular amination of alkenes, and its application to sulfamate esters represents a significant advance in the synthesis of nitrogen-containing heterocycles. This reaction typically involves the use of a palladium catalyst to facilitate the cyclization of a sulfamate-tethered olefin.
The first examples of aza-Wacker cyclizations of sulfamate esters have been reported to reliably produce valuable six-membered oxathiazinane heterocycles with a pendant unsaturated group. nih.gov These reactions are noteworthy for being catalytic in palladium(0) and utilizing copper(II) acetate (B1210297) and oxygen as terminal oxidants. nih.gov The protocol is compatible with both N-alkyl and N-aryl sulfamates and tolerates various functional groups. nih.gov The resulting alkenyl oxathiazinane heterocycles are valuable synthetic intermediates that can be further transformed. nih.gov
A key advantage of the sulfamate-tethered aza-Wacker cyclization is its ability to overcome the limitations of traditional aza-Wacker reactions, which often struggle to form rings larger than five atoms. nih.gov By tethering the nitrogen nucleophile as a sulfamate ester to an alkenyl alcohol, this strategy allows for the efficient formation of six-membered and larger rings. nih.gov This approach has been successfully applied in the synthesis of complex molecules, such as orthogonally protected d-galactosamines, starting from d-erythrono-1,4-lactone. nih.govchemrxiv.org
Optimization of reaction conditions has been crucial for the success of these cyclizations. For instance, in the synthesis of d-galactosamine (B3058547) synthons, initial attempts using Pd(OAc)₂ and Cu(OAc)₂ in acetonitrile (B52724) resulted in poor mass balance. nih.gov It was hypothesized that a Pd(II)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of the allylic sulfamate was a competing unproductive pathway. nih.govchemrxiv.org The use of mono-protected amino acid (MPAA) ligands, known to promote Pd(II)–Pd(0) catalytic cycles, was found to significantly improve the reaction performance. nih.gov
The diastereoselectivity of the aza-Wacker cyclization can be high, as demonstrated in the synthesis of analogues of Bactobolin A. nih.gov The reaction conditions can be tuned to favor the formation of a specific diastereomer. nih.gov
Table 1: Selected Examples of Aza-Wacker Cyclization of Sulfamate Esters
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (E)-hex-3-en-1-yl methylsulfamate | Pd₂(dba)₃, Cu(OAc)₂ | Alkenyl oxathiazinane | Good | nih.gov |
| Sulfamate derived from d-erythrono-1,4-lactone | Pd(OAc)₂, Cu(OAc)₂, Fmoc-Gly-OH | Oxathiazinane heterocycle | Improved | nih.govchemrxiv.org |
| (1R,2R)-4-oxo-2-((Z)-prop-1-en-1-yl)cyclohexyl sulfamate | Not specified | Cyclized product | 50 | nih.gov |
| (1R,2R)-4-oxo-2-vinylcyclohexyl sulfamate | Not specified | Cyclized product | 30 | nih.gov |
Enantioselective Cyclization Reactions via Sulfamate Tethered Aza-Michael Additions
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. When tethered intramolecularly, this reaction becomes a powerful tool for the synthesis of heterocyclic compounds. The development of enantioselective versions of the sulfamate-tethered aza-Michael addition has opened new avenues for the synthesis of chiral nitrogen-containing molecules.
The first examples of enantioselective cyclization reactions of tethered sulfamates onto α,β-unsaturated esters, ketones, and thioesters have been reported. nih.govchemrxiv.org These reactions are promoted by a novel chiral bifunctional guanidine (B92328) catalyst and are operationally simple, often proceeding at room temperature without the need for inert atmospheres. nih.govchemrxiv.orgresearchgate.net A variety of primary sulfamates and sulfamides can be used, delivering products in excellent yields and with high enantiomeric ratios. nih.govchemrxiv.org
This methodology has proven to be particularly useful for the preparation of enantiopure β-amino acids and for introducing nitrogen-containing stereocenters in the synthesis of complex molecules. nih.gov For example, a sulfamate-tethered aza-Michael cyclization was a key step in the preparation of a derivative of the antibiotic (–)-negamycin. nih.govchemrxiv.org In this synthesis, the cyclization of a sulfamate onto a pendant α,β-unsaturated ester proceeded with high yield and greater than 20:1 diastereoselectivity. nih.gov
The versatility of the sulfamate tether is a key feature of this strategy. nih.govchemrxiv.org It is easily attached to alcohols or amines, acts as an excellent nucleophile in the cyclization, and can be activated and displaced in subsequent transformations. nih.govchemrxiv.org This "versatile tether" approach minimizes the number of synthetic steps required. nih.govchemrxiv.org
With secondary sulfamates, kinetic resolutions are possible, allowing for either the high enantioenrichment of the starting material or the formation of cyclized products with good yields, enantiomeric ratios, and diastereoselectivities. nih.govchemrxiv.org
Table 2: Enantioselective Sulfamate Tethered Aza-Michael Cyclizations
| Substrate Type | Catalyst | Product | Yield | Enantiomeric Ratio | Reference |
|---|---|---|---|---|---|
| Primary sulfamates on α,β-unsaturated esters, ketones, and thioesters | Chiral bifunctional guanidine | Oxathiazinanes | Excellent | High | nih.govchemrxiv.org |
| Secondary sulfamates | Chiral bifunctional guanidine | Oxathiazinanes (via kinetic resolution) | Good | Good | nih.govchemrxiv.org |
| Sulfamate with pendant α,β-unsaturated ester | Catalytic base | Oxathiazinane | Good | >20:1 dr | nih.gov |
Stereoselective and Regioselective Control in this compound Synthesis
Achieving high levels of stereoselectivity and regioselectivity is a central challenge in the synthesis of complex molecules like this compound. The spatial arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) are critical for the biological activity and physical properties of the final compound.
Strategies for Diastereoselective Outcomes
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this compound synthesis, this is often controlled by the inherent stereochemistry of the starting material or by the use of chiral catalysts and reagents.
One powerful strategy involves the use of intramolecular reactions where a tether, such as a sulfamate group, directs the stereochemical outcome of a cyclization. For example, in sulfamate-tethered aza-Michael additions, the cyclization often proceeds with excellent diastereoselectivity, guided by the conformation of the tethered substrate. nih.govchemrxiv.org This has been demonstrated in the synthesis of a (−)-negamycin derivative, where the cyclization yielded a single diastereomer in a greater than 20:1 ratio. nih.gov
Similarly, rhodium-catalyzed intramolecular olefin aziridination of homoallylic and bis-homoallylic sulfamate esters provides high levels of diastereocontrol. nih.gov This method was a key step in an 11-step synthesis of the natural product (–)-agelastatin A, where the aziridination of a cyclopentenyl sulfamate derivative proceeded to give a single diastereomer in 95% yield. nih.gov The resulting tricyclic aziridine (B145994) could then be selectively opened to install the desired functionality on the cyclopentane (B165970) core. nih.gov
The choice of catalyst and reaction conditions can also be crucial for achieving high diastereoselectivity. In the development of spiroindolines via palladium-catalyzed Mizoroki–Heck annulations, excellent diastereoselectivity (>98%) was achieved. diva-portal.org
Regiochemical Considerations in C-H Amination of Cyclopentyl Sulfamates
C-H amination is a powerful strategy for introducing nitrogen functionality directly into a hydrocarbon framework. The regioselectivity of this reaction—which C-H bond is functionalized—is a key consideration. In the context of sulfamate esters, intramolecular C-H amination, often catalyzed by rhodium(II) complexes, typically leads to the formation of six-membered oxathiazinane rings through amination at the γ-position (1,3-relationship). ox.ac.uk
This preference for γ-C-H insertion is attributed to the geometric parameters of the sulfamate group, where the elongated S–O and S–N bonds and the obtuse N–S–O angle favor the formation of a six-membered transition state. ox.ac.uk The formation of a five-membered oxathiazolidine ring via β-C-H insertion is generally disfavored and rare. ox.ac.uk
However, there are exceptions to this general rule. In a notable case, the Rh(II)-catalyzed C-H amination of a this compound derived from D-mannose resulted in the unexpected formation of a five-membered ring in high yield and with high regioselectivity. ox.ac.uk This outcome was attributed to a stereoelectronic effect, specifically an effective n→σ* hyperconjugative interaction that activates the β-C-H bond. ox.ac.uk This finding represents a significant departure from the established reactivity patterns of sulfamate esters and opens up new possibilities for the synthesis of 1,2-aminoalcohols.
The regioselectivity of C-H amination can also be influenced by the presence of directing groups or the inherent reactivity of different C-H bonds (e.g., tertiary vs. secondary). nih.gov In general, the ability to control the regioselectivity of C-H amination in cyclopentyl systems is a critical aspect of designing efficient synthetic routes to complex nitrogen-containing molecules.
Green Chemistry Principles in Sulfamate Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netroyalsocietypublishing.org Applying these principles to the synthesis of sulfamates, including this compound, is an increasingly important area of research.
Key principles of green chemistry relevant to sulfamate synthesis include:
Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste. royalsocietypublishing.org The catalytic methods discussed previously, such as palladium-catalyzed aza-Wacker cyclizations and rhodium-catalyzed C-H aminations, are examples of this principle in action. nih.govrsc.org The development of highly efficient catalysts that can operate at low loadings, such as the Rh₂(esp)₂ catalyst for aziridination which can achieve over 1500 turnovers, is particularly noteworthy. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org Intramolecular cyclization reactions, such as the aza-Wacker and aza-Michael additions, are inherently atom-economical as they rearrange existing atoms within a molecule to form the desired product.
Use of Safer Solvents and Auxiliaries: The choice of solvents and other reagents can have a significant impact on the environmental footprint of a synthesis. Research into performing reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions is an active area of green chemistry. royalsocietypublishing.orgmdpi.com While many of the reported syntheses of this compound analogues still employ traditional organic solvents, the development of operationally simple procedures that can be performed open to air and are tolerant of ambient moisture represents a step towards greener methodologies. nih.govnih.govchemrxiv.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. royalsocietypublishing.org The development of catalytic systems that are active under mild conditions, such as the chiral bifunctional guanidine catalyst for aza-Michael additions which works at room temperature, aligns with this principle. nih.govchemrxiv.org The use of microwave irradiation is another technique being explored to improve reaction efficiency and reduce reaction times. researchgate.netmdpi.com
Renewable Feedstocks: While not extensively reported specifically for this compound, the use of starting materials derived from renewable resources is a key aspect of green chemistry. royalsocietypublishing.org The synthesis of d-galactosamine synthons from d-erythrono-1,4-lactone, which can be derived from natural carbohydrates, is an example of this approach. nih.govchemrxiv.org
Reaction Mechanisms and Reactivity of Cyclopentyl Sulfamate
Mechanistic Pathways of Sulfamate (B1201201) Formation and Cleavage
The synthesis of sulfamates, including cyclopentyl sulfamate, can be achieved through several modern synthetic protocols that offer mild conditions and broad substrate applicability. One efficient method involves the reaction of fluorosulfates with amides, which serves as a robust strategy for constructing the sulfamate core while avoiding the use of sensitive reagents like sulfamoyl chloride. organic-chemistry.org Another approach utilizes hexafluoroisopropyl sulfamate, a bench-stable solid, which reacts with a wide range of alcohols and amines under mild conditions to yield the desired sulfamates. organic-chemistry.org
The cleavage of the sulfamate ester bond, particularly through aminolysis, has been studied to understand the mechanistic pathways involved. Kinetic studies of model sulfamate esters reacting with amine bases in non-aqueous solvents like acetonitrile (B52724) and chloroform (B151607) have provided insight into these mechanisms. scilit.comrsc.org The reactions typically follow second-order kinetics. rsc.org Brønsted-type plots, which correlate the reaction rate with the pKa of the amine base, have revealed both linear and biphasic relationships. scilit.com These findings suggest the operation of different elimination mechanisms, primarily of the E2 (elimination, bimolecular) and E1cB (elimination, unimolecular, conjugate base) types, depending on the base strength and substrate structure. scilit.comrsc.org The E2 mechanism is characterized as a concerted process, supported by negative entropies of activation. rsc.org
Catalytic Activation and Transformation of Cyclopentyl Sulfamates
Catalysis plays a pivotal role in unlocking the synthetic potential of cyclopentyl sulfamates, enabling a range of transformations, most notably the formation of new carbon-nitrogen (C-N) bonds. Palladium and rhodium complexes are prominent catalysts in these reactions.
Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming C-N bonds. rsc.org In the context of reactions involving sulfamates, such as the aza-Wacker cyclization, the catalytic cycle often involves palladium in the Pd(0) or Pd(II) oxidation state. nih.govnih.gov A key step in many palladium-catalyzed cycles is the oxidative addition of a substrate to a low-valent palladium(0) center, forming a palladium(II) complex. csbsju.edu This process, for instance, involves the breaking of a carbon-halide bond and the formation of new palladium-carbon and palladium-halide bonds. csbsju.edu In tethered aza-Wacker reactions of alkenyl sulfamates, a Pd(II) salt is often used. nih.govchemrxiv.org The mechanism is generally believed to proceed via a Pd(II)-assisted attack of the nitrogen nucleophile (from the sulfamate group) onto the alkene. nih.gov While not a classical oxidative addition of a C-X bond, the interaction of the Pd(II) catalyst with the alkene activates it towards nucleophilic attack. An alternative pathway could involve C-H activation to form a π-allyl palladium complex, which would then be attacked by the nitrogen nucleophile. nih.gov
Rhodium catalysts are particularly effective in promoting intramolecular C-H amination reactions of sulfamate esters to form cyclic sulfamates, such as scilit.comnih.govnih.gov-oxathiazinane-2,2-dioxide heterocycles. nih.gov These reactions can be initiated by the combination of a dinuclear rhodium catalyst, like Rh₂(oct)₄ (dirhodium tetraoctanoate), and a terminal oxidant such as an iodine(III) reagent or sodium hypochlorite (B82951) (NaOCl). nih.gov
Mechanistic studies suggest that the reaction proceeds through the formation of a key reactive intermediate. When an iodine(III) oxidant is used, the reaction is thought to involve a rhodium nitrenoid species. However, when a common halogenating agent like NaOCl is employed as the terminal oxidant, the mechanism for C-H functionalization is believed to be distinct. nih.gov It likely involves the intermediacy of a nitrogen-centered radical rather than a direct metallonitrene insertion. nih.gov Similarly, silver-catalyzed intramolecular amination of sulfamate esters is proposed to proceed through the formation of a metallonitrene species, which then undergoes C-H insertion to yield the cyclic product. nih.gov
The choice of catalyst and ligands is crucial for the success and selectivity of C-N bond formation reactions. beilstein-journals.org In palladium-catalyzed reactions, the steric and electronic properties of phosphine (B1218219) ligands can significantly influence the outcome. For example, in the aza-Wacker cyclization of alkenyl sulfamates, a combination of a palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a copper salt such as Cu(OAc)₂ as a co-oxidant has proven effective. nih.gov The reaction is sensitive to the steric bulk of substituents on the sulfamate nitrogen. nih.gov
In silver-catalyzed C(sp³)-H bond amination, the choice of ligand is critical for achieving high site-selectivity. The use of phenanthroline-based ligands, in particular, has been shown to provide excellent yields and selectivity for the formation of cyclic sulfamates. nih.gov Density Functional Theory (DFT) calculations have indicated that the interaction between the sulfamate substrate and the ligand helps to orient the molecule effectively for the catalytic reaction. nih.gov
Intramolecular Cyclization Mechanisms Involving this compound Esters
Intramolecular cyclization is a powerful strategy for constructing heterocyclic rings, and this compound esters are excellent substrates for such transformations. These reactions allow for the stereoselective introduction of new functional groups.
The aza-Wacker reaction is an oxidative cyclization of an amine or related nitrogen functionality onto an alkene. nih.gov The use of sulfamate esters as tethers in this reaction represents a significant advance, allowing for the reliable formation of six-membered heterocyclic rings ( scilit.comnih.govnih.gov-oxathiazinane-2,2-dioxides) which are valuable synthetic intermediates. nih.govnih.gov This is notable because many aza-Wacker protocols are limited to the formation of five-membered rings. nih.gov
The general mechanism for the tethered aza-Wacker cyclization is believed to involve the following key steps:
Coordination of the palladium(II) catalyst to the alkene moiety of the alkenyl sulfamate substrate.
Intramolecular nucleophilic attack of the sulfamate nitrogen onto the activated alkene (aminopalladation).
β-Hydride elimination from the resulting palladium intermediate to form the cyclized product and a hydridopalladium(II) species.
Reductive elimination and re-oxidation of the resulting Pd(0) back to the active Pd(II) state by a co-oxidant, such as Cu(II), to complete the catalytic cycle. nih.gov
This sulfamate-tethered strategy has been successfully applied to the synthesis of complex molecules like orthogonally protected D-galactosamines. researchgate.netnih.gov The reaction protocol is often operationally simple, involving heating the substrate with catalytic Pd(II) and stoichiometric Cu(II) under an oxygen atmosphere. nih.govchemrxiv.org
Data Tables
Table 1: Optimization of Aza-Wacker Cyclization of an Alkenyl Sulfamate
| Entry | Palladium Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | O₂ | DMSO | ~30 nih.gov |
| 2 | Pd₂(dba)₃ | Cu(OAc)₂ / O₂ | CH₃CN | >90 nih.gov |
| 3 | PdCl₂ | Cu(OAc)₂ / O₂ | CH₃CN | <10 chemrxiv.org |
Data synthesized from studies on model alkenyl sulfamates to show the effect of reaction components on yield. nih.govchemrxiv.org
Table 2: Ligand Effect in Silver-Catalyzed Intramolecular C-H Amination
| Entry | Ligand | Yield (%) | Site-selectivity (secondary:primary) |
|---|---|---|---|
| 1 | Bathophenanthroline | 53 | >15:1 nih.gov |
| 2 | Phenanthroline | 45 | >15:1 nih.gov |
Data from a study on the intramolecular selective amination of sulfamate esters. nih.gov
Intramolecular C-H Amination Mechanisms
The intramolecular C-H amination of sulfamate esters, including this compound, is a powerful transformation for synthesizing saturated nitrogen-containing heterocycles. This reaction typically proceeds via the in-situ generation of a highly reactive nitrogen species that inserts into a C-H bond. The mechanism is highly dependent on the catalyst and reagents employed, with transition-metal-catalyzed and iodine-mediated pathways being prominent.
Rhodium-Catalyzed Mechanism:
Dirhodium(II) carboxylate and carboxamidate complexes are highly effective catalysts for the intramolecular C-H amination of sulfamate esters. nih.govacs.org The generally accepted mechanism involves the following key steps:
Nitrene Formation: The sulfamate ester reacts with an oxidant, such as a hypervalent iodine compound like phenyliodine(III) diacetate (PIDA) or iodosylbenzene (PhI=O), in the presence of the rhodium catalyst. This leads to the formation of a rhodium-nitrenoid intermediate. sci-hub.se This species is a key reactive intermediate that carries the "nitrene" fragment to the substrate.
C-H Insertion: The rhodium-nitrenoid, a metal-stabilized nitrene, then undergoes an insertion reaction into a C(sp³)–H bond of the cyclopentyl ring. nih.gov For this compound, this would preferentially occur at the C-H bond δ to the nitrogen atom, leading to a five-membered ring, a thermodynamically and kinetically favored outcome. The insertion is believed to proceed through a concerted, albeit asynchronous, three-centered transition state. nih.gov
Product Formation and Catalyst Regeneration: Following the C-H insertion, the cyclic sulfamidate product is formed, and the rhodium(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle. acs.org
The stereoselectivity of the reaction is often controlled by the chiral ligands on the rhodium catalyst, which can influence the orientation of the substrate in the transition state. nih.gov
Iodine-Mediated/Catalyzed Mechanism:
Transition-metal-free C-H amination of sulfamates can be achieved using iodine-based reagents. nih.govorganic-chemistry.org These reactions typically proceed through a radical-based mechanism.
N-I Bond Formation: The sulfamate nitrogen atom is first halogenated by an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base and an oxidant (like tert-butyl hydroperoxide). nih.govorganic-chemistry.orgnih.gov This forms a key N-iodo-sulfamate intermediate.
Homolytic Cleavage and Radical Generation: The relatively weak N-I bond undergoes homolytic cleavage upon heating or photochemical induction to generate a nitrogen-centered radical. organic-chemistry.org
1,5-Hydrogen Atom Transfer (HAT): The nitrogen radical abstracts a hydrogen atom from the δ-carbon of the cyclopentyl group through an intramolecular 1,5-HAT process. This is a kinetically favorable step that generates a carbon-centered radical.
Radical Recombination/Oxidative Cyclization: The resulting carbon radical undergoes cyclization. The exact mechanism of the final ring-closing C-N bond formation can vary. It may involve radical recombination with an iodine species followed by elimination, or an oxidative cyclization pathway. organic-chemistry.org
The table below summarizes the key features of these two prominent mechanisms for the intramolecular C-H amination of a generic sulfamate ester, which are applicable to this compound.
| Feature | Rhodium-Catalyzed Mechanism | Iodine-Mediated Mechanism |
| Key Intermediate | Rhodium-nitrenoid species sci-hub.se | Nitrogen-centered radical organic-chemistry.org |
| C-H Activation Step | Concerted C-H insertion nih.gov | 1,5-Hydrogen Atom Transfer (HAT) organic-chemistry.org |
| Catalyst/Reagent | Dirhodium(II) complexes (e.g., Rh₂(OAc)₄) | I₂ or N-Iodosuccinimide (NIS) nih.gov |
| Oxidant | PhI(OAc)₂, PhI=O sci-hub.se | Often co-oxidants like peroxides |
| Stereocontrol | Can be achieved with chiral ligands nih.gov | Generally less straightforward |
Electrophilic and Nucleophilic Reactivity of the Sulfamate Functional Group
The sulfamate moiety (-O-SO₂-NH-) in this compound exhibits both electrophilic and nucleophilic properties, which dictates its reactivity in various chemical transformations.
Electrophilic Reactivity:
The sulfamate group contains a highly electrophilic sulfur(VI) center. This electrophilicity is due to the strong electron-withdrawing effect of the two oxygen atoms and the electronegative nitrogen and oxygen atoms bonded to the sulfur. This makes the sulfur atom susceptible to attack by nucleophiles.
Furthermore, α-sulfamate acetamides have been investigated as electrophilic "warheads" in targeted covalent inhibitors. nih.govresearchgate.net While not this compound itself, this research highlights that the carbon atom alpha to a sulfamate group can be rendered electrophilic. In such systems, the sulfamate acts as a leaving group upon nucleophilic attack (e.g., by a cysteine residue in a protein). nih.gov The reactivity can be tuned by modifying the amine portion of the sulfamate. nih.govresearchgate.net
Key electrophilic sites:
Sulfur Atom: Susceptible to attack by strong nucleophiles, which can lead to cleavage of the S-O or S-N bond.
Carbon Alpha to Oxygen: In cyclic sulfamidates formed from C-H amination, the carbon atom adjacent to the oxygen is a primary site for nucleophilic attack, leading to ring-opening reactions. researchgate.net This is a common strategy for further functionalization.
Nucleophilic Reactivity:
The nitrogen atom of the sulfamate group possesses a lone pair of electrons and can act as a nucleophile. Its nucleophilicity is, however, significantly attenuated by the adjacent, strongly electron-withdrawing sulfonyl group (-SO₂-).
The nitrogen can be deprotonated by a base to form a sulfamate anion. This anion is a more potent nucleophile and can participate in reactions such as alkylation or arylation. The use of aryl sulfamates in palladium-catalyzed amination reactions, where the sulfamate itself is the electrophile, relies on the nucleophilicity of a separate amine coupling partner. acs.org However, the principle of nitrogen-centered reactivity is fundamental. In solid-phase synthesis, the sulfamate nitrogen can be loaded onto a resin after deprotonation, demonstrating its nucleophilic character. nih.gov
| Type of Reactivity | Reactive Center | Description | Example Reaction |
| Electrophilic | Sulfur (S) | Highly electron-deficient, attacked by nucleophiles. | Cleavage by strong nucleophiles. nih.gov |
| Electrophilic | Carbon (Cα to O) | In cyclic sulfamidates, susceptible to ring-opening. | Nucleophilic ring-opening of oxathiazolidines. researchgate.net |
| Nucleophilic | Nitrogen (N) | Lone pair can attack electrophiles, enhanced by deprotonation. | Alkylation or acylation at the nitrogen. |
Kinetic Studies of this compound Transformations
Specific kinetic studies focusing exclusively on this compound are not extensively reported in the literature. However, kinetic data from related sulfamate ester transformations provide significant insight into the factors governing their reaction rates.
Kinetics of Rhodium-Catalyzed C-H Amination:
Kinetic experiments on rhodium-catalyzed C-H amination reactions reveal important mechanistic details. For instance, in the catalytic allylic C-H amination promoted by Cp*Rh complexes, reaction kinetics experiments helped demonstrate that the allylic C-H activation is a viable step under mild conditions. nih.gov While this study does not use a sulfamate, it illustrates the type of kinetic analysis performed on related C-H activation/amination cycles. For intramolecular sulfamate ester insertion reactions using specific dirhodium catalysts like Rh₂(esp)₂, high yields can be achieved with very low catalyst loadings (as low as 0.1 mol%), suggesting a very efficient and kinetically favorable process. nih.gov The rate of these reactions is influenced by the concentration of the substrate, catalyst, and oxidant. The development of highly active catalysts is often driven by the goal of achieving rapid turnover at low catalyst loadings.
Kinetics of Sulfamate Electrophiles:
The reactivity of sulfamate-based electrophiles has been quantitatively assessed. In a study of α-sulfamate acetamides as covalent inhibitors, their reaction rates with thiols were measured and compared to other electrophiles like chloroacetamides. nih.govresearchgate.net The half-life (t₁/₂) of these reactions serves as a key kinetic parameter. It was found that the reactivity of the sulfamate electrophile could be tuned by altering the substituents on the sulfamate nitrogen, with some analogues showing significantly lower reactivity (longer half-life) than highly reactive chloroacetamides. researchgate.net This demonstrates that the electronic environment of the sulfamate group has a strong influence on the kinetics of its reactions.
The table below presents conceptual kinetic data based on findings for related sulfamate systems, illustrating the factors that influence reaction rates.
| Transformation | System Studied | Influential Factors | Kinetic Observations |
| Rh-Catalyzed C-H Amination | General Sulfamate Esters | Catalyst structure and loading, oxidant type, temperature. | Highly efficient catalysts like Rh₂(esp)₂ allow for very low loadings (0.1 mol%) and high turnover, indicating fast kinetics. nih.gov |
| Electrophilic Reaction | α-Sulfamate Acetamides | Substituents on the sulfamate nitrogen, nature of the nucleophile. | Reaction half-life with thiols can be tuned, ranging from highly reactive to relatively stable, demonstrating controllable kinetics. nih.govresearchgate.net |
| Ni-Catalyzed Amination | Aryl Sulfamates | Solvent, base, ligand on the metal catalyst. | The choice of a polar protic solvent mixture (tBuOH:H₂O) was found to be crucial for achieving high conversion rates. acs.org |
These studies underscore that the kinetics of this compound transformations are intricately linked to the reaction conditions, catalyst choice, and the electronic nature of the reagents involved.
Structural Elucidation and Spectroscopic Characterization Methods
Application of X-ray Crystallography for Molecular Structure Determination
For cyclopentyl sulfamate (B1201201), an X-ray crystallographic analysis would yield a detailed three-dimensional model of the molecule. The analysis would confirm the connectivity of the cyclopentyl ring to the oxygen atom of the sulfamate group (-OSO₂NH₂). Key structural parameters that would be determined include:
Crystal System and Space Group: These parameters describe the symmetry and repeating unit cell of the crystal lattice.
Bond Lengths: Precise measurements of the C-O, S-O, S-N, and C-C bond lengths within the molecule.
Bond Angles: The angles between atoms, such as the C-O-S angle and the O-S-O angle of the sulfamate group.
Conformation: The analysis would reveal the specific puckering of the cyclopentyl ring, which often adopts a non-planar conformation, such as an "envelope" shape, to minimize steric strain. iucr.org
While a specific published crystal structure for cyclopentyl sulfamate is not widely available, the technique remains the most definitive method for confirming its solid-state architecture. ncl.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the local chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for the deduction of the molecule's carbon-hydrogen framework. copernicus.org
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
-NH₂ Protons: The two protons of the amine group would likely appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen-14 atom. In some solvents like DMSO-d₆, coupling to ¹⁴N might resolve this signal into a triplet. researchgate.net
-OCH- Proton: The single proton on the carbon attached to the sulfamate group (C1) would appear as a multiplet at a downfield chemical shift (typically δ 4.5-5.5 ppm) due to the deshielding effect of the electronegative oxygen atom.
-CH₂- Protons: The eight protons of the four methylene (B1212753) groups in the cyclopentyl ring would produce a series of complex, overlapping multiplets in the upfield region (typically δ 1.5-2.0 ppm).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the unique chemical environments of the cyclopentyl ring.
C1 (-CHO-) Carbon: The carbon atom bonded to the oxygen of the sulfamate group would be the most deshielded, appearing at the lowest field (highest chemical shift, typically δ 75-85 ppm).
C2/C5 Carbons: The two carbons adjacent to the C1 carbon would have similar chemical shifts.
C3/C4 Carbons: The remaining two carbons of the cyclopentyl ring would appear at the most upfield positions. In related cyclopentyl-containing structures, these methylene carbons resonate around δ 26-30 ppm. bham.ac.uk
A summary of predicted NMR data is presented below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Pattern | Assignment |
| ¹H | 4.5 - 5.5 | Multiplet | -OCH- |
| ¹H | 1.5 - 2.0 | Overlapping Multiplets | Ring -CH₂- |
| ¹H | Variable | Broad Singlet | -NH₂ |
| ¹³C | 75 - 85 | Singlet | -C-O |
| ¹³C | 30 - 40 | Singlet | Ring -CH₂- (C2/C5) |
| ¹³C | 25 - 30 | Singlet | Ring -CH₂- (C3/C4) |
Predicted values are based on typical chemical shifts for similar functional groups.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of atoms within the molecule. ucl.ac.ukmnstate.edu
COSY (Correlation Spectroscopy): A homonuclear COSY experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, this would show correlations between the -OCH- proton and the protons on the adjacent C2 and C5 carbons of the ring. It would also map out the coupling network among all the methylene protons within the cyclopentyl ring, confirming its structure. mnstate.edu
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com An HSQC spectrum of this compound would show a cross-peak connecting the downfield -OCH- proton signal to the downfield -C-O carbon signal. It would similarly link each set of methylene proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The two methods are complementary, as a molecular vibration may be strong in one technique and weak or absent in the other, depending on whether the vibration causes a change in the molecule's dipole moment (IR active) or polarizability (Raman active). nih.govcigrjournal.org
For this compound, the key functional groups are the sulfamate moiety (-OSO₂NH₂) and the alkane C-H bonds of the cyclopentyl ring.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |
| N-H Stretch | -NH₂ | 3400 - 3200 | IR |
| C-H Stretch | Cyclopentyl -CH₂- | 2960 - 2850 | IR / Raman |
| S=O Asymmetric Stretch | -SO₂- | 1370 - 1330 | IR / Raman |
| S=O Symmetric Stretch | -SO₂- | 1180 - 1140 | IR / Raman |
| S-O Stretch | S-O-C | 1000 - 960 | IR / Raman |
Data compiled from general spectroscopic tables and analysis of related sulfate (B86663) and amine compounds. nih.gov
The presence of strong absorption bands in these characteristic regions provides compelling evidence for the presence of the sulfamate and cyclopentyl groups within the molecule's structure.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a precise mass measurement of its molecular ion. uni.lu The fragmentation pattern observed in the mass spectrum offers further structural clues, acting as a molecular fingerprint.
The molecular formula of this compound is C₅H₁₁NO₃S, corresponding to a monoisotopic mass of approximately 165.046 g/mol . uni.lu In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 165 or 166, respectively.
The fragmentation of this compound would involve the cleavage of both the sulfamate group and the cyclopentyl ring.
Sulfamate Fragmentation: A characteristic fragmentation pathway for aliphatic sulfate and sulfamate esters is the loss of SO₃ (80 Da) or the detection of the HSO₄⁻ ion (m/z 97) in negative ion mode. uab.edu
Cyclopentyl Ring Fragmentation: The cyclopentyl cation (C₅H₉⁺, m/z 69) is a likely fragment. This ion can further fragment through the loss of ethene (C₂H₄, 28 Da) to produce a stable allyl cation (C₃H₅⁺) at m/z 41. docbrown.info
| m/z | Possible Ion/Fragment | Formula | Notes |
| 166 | [M+H]⁺ | [C₅H₁₂NO₃S]⁺ | Protonated molecular ion |
| 165 | [M]⁺ | [C₅H₁₁NO₃S]⁺ | Molecular ion |
| 85 | [M - SO₃]⁺ | [C₅H₁₁N]⁺ | Loss of sulfur trioxide from molecular ion |
| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | Cyclopentyl cation |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Loss of ethene (28 Da) from cyclopentyl cation |
This table represents a plausible fragmentation pattern under electron ionization.
Theoretical and Computational Investigations of Cyclopentyl Sulfamate Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and energetic properties of cyclopentyl sulfamate (B1201201). These methods provide a quantitative description of the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. By focusing on the electron density rather than the complex many-electron wavefunction, DFT is well-suited for studying molecules of the size and complexity of cyclopentyl sulfamate.
DFT calculations can elucidate the electronic structure of this compound, providing detailed information about molecular orbitals, charge distribution, and electrostatic potential. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For instance, the nitrogen and oxygen atoms of the sulfamate group are expected to have a significant contribution to the HOMO, suggesting their role in reactions with electrophiles.
Furthermore, DFT can be used to calculate various reactivity descriptors. The electrostatic potential map, for example, visually represents the charge distribution and can predict regions of the molecule that are likely to interact with other charged or polar species. In this compound, the oxygen atoms of the sulfamate group would exhibit a negative electrostatic potential, making them likely sites for interaction with cations or electrophiles.
Below is an illustrative table of the types of electronic properties that can be obtained for this compound using DFT calculations.
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | +1.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
| Mulliken Charge on N | -0.6 e | Quantifies the partial charge on the nitrogen atom |
| Mulliken Charge on S | +1.2 e | Quantifies the partial charge on the sulfur atom |
Note: The values in this table are hypothetical and serve to illustrate the data generated by DFT calculations.
Ab Initio Methods for Energetics and Transition States
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic information.
These methods are particularly valuable for calculating the precise energies of different molecular conformations and for locating and characterizing transition states in chemical reactions. For this compound, ab initio calculations can be employed to determine the energy barriers for conformational changes of the cyclopentyl ring or for rotation around the N-S bond of the sulfamate group.
When studying reaction mechanisms, ab initio methods are instrumental in mapping the potential energy surface. By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, in a hypothetical hydrolysis reaction of this compound, ab initio calculations could identify the transition state structure and its associated energy barrier, providing insight into the reaction's feasibility and kinetics.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a view of its dynamic behavior over time. These methods are essential for understanding the conformational flexibility and reaction pathways of this compound.
Conformational Analysis of this compound
The five-membered cyclopentyl ring is not planar and exists in a continuous series of puckered conformations, most notably the "envelope" and "twist" forms. The presence of the sulfamate substituent will influence the relative energies of these conformers. Conformational analysis, using molecular mechanics force fields or quantum chemical methods, can identify the most stable conformations of this compound and the energy barriers between them.
A systematic search of the conformational space can reveal the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. Understanding the preferred conformation is crucial as it can dictate the molecule's reactivity and its interactions with other molecules. For instance, the orientation of the sulfamate group relative to the cyclopentyl ring in the most stable conformer will affect its accessibility for reactions.
The following table illustrates a hypothetical relative energy profile for different conformers of this compound.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Envelope (C1-puckered) | 35° | 0.0 | 60 |
| Twist (C1-C2) | 25° | 0.5 | 30 |
| Envelope (C3-puckered) | -35° | 1.2 | 10 |
Note: The data in this table is for illustrative purposes only.
Reaction Pathway Elucidation and Energy Profile Mapping
Molecular dynamics (MD) simulations can be used to explore the dynamic evolution of a chemical reaction. By simulating the motion of atoms over time, MD can provide a detailed picture of how reactants evolve into products, passing through various intermediate and transition states.
For reactions involving this compound, MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate complex reaction pathways. In a QM/MM approach, the reacting part of the molecule is treated with a high level of quantum chemical theory, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field. This allows for the simulation of reactions in a realistic environment.
By mapping the free energy surface of a reaction, these simulations can identify the most probable reaction pathway and calculate the free energy of activation. This provides a more complete understanding of reaction kinetics than static calculations of potential energy barriers alone.
In Silico Prediction of Reaction Regioselectivity and Stereoselectivity
Computational methods are increasingly used to predict the outcome of chemical reactions, including their regioselectivity and stereoselectivity. For this compound, these predictions can be invaluable in designing synthetic routes and understanding its chemical behavior.
The regioselectivity of a reaction, which is the preference for bond formation at one position over another, can often be predicted by analyzing the electronic properties of the molecule calculated by DFT. For example, the sites most susceptible to electrophilic or nucleophilic attack can be identified by examining the Fukui functions or the distribution of atomic charges. In a reaction where this compound acts as a nucleophile, the regioselectivity would be dictated by the location of the highest electron density, likely on the nitrogen or oxygen atoms of the sulfamate group.
Stereoselectivity, the preference for the formation of one stereoisomer over another, can be predicted by calculating the energies of the different diastereomeric transition states. The reaction will preferentially proceed through the transition state with the lower energy. For reactions involving the chiral cyclopentyl ring, computational modeling can be used to predict whether a reactant will approach from a particular face of the ring, leading to a specific stereochemical outcome. For instance, in an addition reaction to a double bond that might be present on a substituted this compound, the relative energies of the transition states leading to the syn and anti products can be calculated to predict the diastereoselectivity of the reaction.
Computational Studies of Catalyst-Substrate Interactions in Sulfamate Reactions
Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of catalyzed reactions involving sulfamate-containing molecules. Through the use of theoretical models, researchers can investigate transition states, reaction intermediates, and the non-covalent interactions that govern the relationship between a catalyst and a sulfamate substrate. Density Functional Theory (DFT) is a particularly prominent method employed in these studies, providing detailed insights into the electronic structure and energetics of the reacting species. nih.govnih.gov
One significant area of investigation has been in the nickel-catalyzed Suzuki-Miyaura coupling reactions of aryl sulfamates. Mechanistic studies have utilized DFT calculations to support experimental findings and to understand the elementary steps of the catalytic cycle. nih.gov For instance, in reactions using a (dppf)Ni(o-tolyl)(Cl) precatalyst, computational models have been crucial in revealing the speciation of nickel during the reaction. These studies have shown that catalytically detrimental Ni(I) species can form through two different comproportionation pathways, both involving the active Ni(0) species. This insight helps in designing more active and efficient nickel catalysts by highlighting pathways that lead to off-cycle, inactive species. nih.gov
The interaction between the sulfamate moiety and the catalyst is critical. Molecular Electrostatic Potential (MEP) mapping, derived from DFT calculations, is a valuable technique for identifying reactive sites on both the substrate and the catalyst. nih.gov The MEP map indicates regions of positive and negative electrostatic potential, highlighting likely sites for nucleophilic or electrophilic attack and guiding the understanding of how a catalyst and substrate will orient themselves for reaction. nih.gov
Theoretical studies also extend to understanding the fundamental reactivity of the sulfamate group in different chemical environments, such as enzyme-catalyzed hydrolysis. Computational analysis, using methods like SCS-MP2//B3LYP, has been used to compare the hydrolysis mechanisms of aryl sulfates and aryl sulfamates. These studies have revealed that, in solution, aryl sulfamate monoanions tend to hydrolyze via an SN1 pathway, which is mechanistically distinct from the SN2 pathway followed by aryl sulfates. This difference is attributed to the greater stability of the SO2NH intermediate compared to SO3. researchgate.net Such fundamental understanding of the sulfamate group's reactivity is essential for interpreting its interactions within a complex catalytic pocket.
The table below summarizes key findings from computational studies on catalyst-sulfamate interactions.
| Reaction Type | Catalyst System | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Nickel Precatalyst ((dppf)Ni(o-tolyl)(Cl)) | DFT | Identified formation of detrimental Ni(I) species via comproportionation pathways, providing guidelines for designing more active catalysts. | nih.gov |
| Enzyme-Catalyzed Hydrolysis | Pseudomonas aeruginosa arylsulfatase | SCS-MP2//B3LYP | Revealed a preference for an SN1 hydrolysis pathway for aryl sulfamates in solution, differing from the SN2 mechanism of aryl sulfates. | researchgate.net |
| General Ligand-Substrate Interactions | Not specified | DFT (MEP Mapping) | Molecular Electrostatic Potential maps help identify reactive sites and predict the orientation of catalyst-substrate interactions. | nih.gov |
Development and Validation of Computational Models for Sulfamate Systems
The accuracy of computational predictions relies heavily on the quality of the underlying theoretical models and their parameters. For sulfamate systems, significant effort has been dedicated to developing and validating force fields—the collection of equations and parameters used to describe the potential energy of a system of particles—for use in molecular dynamics (MD) simulations. acs.org These models are essential for simulating the behavior of sulfamate-containing molecules, such as glycosaminoglycans, and their interactions with their environment over time.
A critical aspect of modeling sulfamates is accurately representing electronic polarization, particularly in interactions with ions like Ca2+. acs.org Standard nonpolarizable force fields, such as CHARMM36 and GLYCAM06, have been tested for their ability to model these interactions. However, validation against high-level quantum mechanical calculations, such as ab initio molecular dynamics (AIMD) simulations, has shown that these models can sometimes be inaccurate. AIMD serves as a robust theoretical benchmark, providing a reference for the development and testing of classical force fields. acs.org
To address the shortcomings of existing models, new implicitly polarizable models have been developed through methods like charge scaling. acs.org The process of development and validation is iterative and involves several key steps:
Parameter Derivation: Initial parameters for the sulfamate group are derived, often based on quantum mechanical calculations of small model compounds.
Benchmarking: The new model is tested against reference data. For sulfamate-ion interactions, this involves comparing the free energy profiles of ion binding calculated with the force field to those obtained from AIMD simulations. acs.org
Refinement: Parameters are adjusted to improve agreement with the benchmark data. This may involve modifying atomic charges, van der Waals parameters, or torsional potentials.
Validation: The refined model is tested on systems or properties not used in the initial parameterization to ensure its transferability and predictive power. Underperforming force fields, for example, might lead to unrealistic simulations, such as the artificial aggregation of sulfated molecules. acs.org
The table below outlines various computational models and their validation status for sulfamate-containing systems.
| Model/Force Field | Model Type | Validation Method | Key Validation Finding | Reference |
|---|---|---|---|---|
| CHARMM36 / GLYCAM06 | Nonpolarizable | Comparison against AIMD simulations | Showed limitations in accurately modeling Ca2+-sulfamate interaction free energy profiles. | acs.org |
| Drude / AMOEBA | Explicitly Polarizable | Comparison against AIMD simulations | Tested as an alternative to nonpolarizable models to better capture electronic polarization effects. | acs.org |
| prosECCo75 / GLYCAM-ECC75 | Implicitly Polarizable (Charge-Scaled) | Comparison against AIMD simulations | Developed to provide a more accurate representation of electrostatic interactions for sulfated systems. | acs.org |
This rigorous process of development and validation is crucial for creating reliable computational models that can accurately predict the chemical and physical behavior of this compound and related compounds in complex biological and chemical systems. acs.orgnih.gov
Chemical Applications and Mechanistic Probes Derived from Cyclopentyl Sulfamate Research
Cyclopentyl Sulfamate (B1201201) as a Versatile Synthetic Intermediate
The sulfamate functional group (-OSO₂NH₂) is a powerful tool in organic synthesis. When incorporated onto a cyclopentyl ring, it provides a reactive handle that can be used to direct the formation of new carbon-nitrogen and carbon-oxygen bonds, facilitating the construction of intricate molecular architectures.
Cyclopentyl sulfamate is a valuable precursor for the synthesis of complex heterocyclic structures, particularly those containing nitrogen and sulfur. The sulfamate group can act as an intramolecular nitrogen nucleophile or as a tether to guide cyclization reactions. One prominent application of related sulfamates is in tandem reactions, such as sulfamoylation followed by an aza-Michael cyclization, to produce six-membered oxathiazinane dioxide heterocycles. nih.gov
In this context, a cyclopentanol-derived intermediate with a pendant α,β-unsaturated system could be converted to a this compound in situ. Subsequent intramolecular cyclization would lead to the formation of a bicyclic, fused heterocyclic system where the cyclopentane (B165970) ring is annulated to the newly formed oxathiazinane ring. The stereochemistry of the cyclopentyl precursor can effectively control the diastereoselectivity of the cyclization, making it a powerful strategy for asymmetric synthesis. This approach transforms a simple cyclic alcohol into a complex, stereodefined heterocyclic scaffold suitable for further synthetic elaboration.
Beyond single-step transformations into heterocycles, this compound and its derivatives are important intermediates in longer, multistep synthetic sequences. Cyclic sulfamates, also known as sulfamidates, can be conceptualized as activated forms of amino alcohols. The strained ring of a cyclic sulfamate derived from a 1,2-aminocyclopentanol derivative, for example, can be opened by a wide range of nucleophiles. This ring-opening occurs with high regioselectivity and stereospecificity, providing a reliable method to introduce functionality onto the cyclopentane core.
This strategy is foundational in the synthesis of valuable chiral molecules. For instance, a synthetic route targeting a complex chiral amine could begin with a cyclopentene (B43876) oxide. Ring-opening with an azide, followed by reduction and reaction with sulfuryl chloride, would yield a cyclic sulfamidate. This intermediate can then be reacted with various nucleophiles to install desired side chains, ultimately leading to the target molecule after deprotection. The cyclopentyl frame provides rigidity and defined stereochemical relationships, while the sulfamate group facilitates the key bond-forming steps.
Mechanistic Studies of Enzyme-Inhibitor Interactions (Chemical Principles Focus)
This compound serves as an important non-steroidal scaffold for designing mechanism-based inhibitors of sulfatase enzymes. Sulfatases are a class of enzymes that hydrolyze sulfate (B86663) esters and play critical roles in various biological processes. Their inhibition is a therapeutic strategy for conditions such as hormone-dependent cancers. nih.gov The sulfamate group is the key pharmacophore that mimics the endogenous sulfate substrate and mediates the inhibition mechanism. nih.gov
The design of sulfamate-based inhibitors hinges on mimicking the transition state of the enzymatic sulfate hydrolysis. Sulfatases utilize a unique catalytic residue, Cα-formylglycine (FGly), which exists as a hydrate (B1144303) in the enzyme's active site. The hydrolysis proceeds through the attack of one of the FGly hydrate's hydroxyl groups on the substrate's sulfur atom, forming a sulfated enzyme intermediate, which is then hydrolyzed to release inorganic sulfate and regenerate the FGly hydrate.
Aryl and alkyl sulfamates are designed as "suicide" or mechanism-based inhibitors. They enter the active site and are attacked by the FGly hydrate in the same manner as a legitimate substrate. However, the resulting sulfamoyl-enzyme intermediate is hydrolytically stable and does not turn over. This leads to the irreversible inactivation of the enzyme. The key design principles include:
A Recognition Moiety: A molecular scaffold (like the cyclopentyl group) that provides appropriate steric and electronic properties to bind to the sulfatase active site. Non-steroidal scaffolds are often preferred to avoid steroidal side effects.
The Sulfamate Pharmacophore: The -OSO₂NH₂ group is essential. It is recognized by the enzyme and undergoes the initial catalytic step.
Irreversible Inactivation: The inhibitor is designed so that the intermediate formed after the initial enzymatic reaction is a stable, dead-end complex, preventing the enzyme from completing its catalytic cycle.
The chemical mechanism of inhibition by sulfamates involves the covalent modification of the catalytic FGly residue. The process can be dissected into the following chemical steps:
Binding: The inhibitor, such as a derivative of this compound, binds to the active site of the sulfatase.
Nucleophilic Attack: One of the hydroxyl groups of the hydrated FGly residue attacks the electrophilic sulfur atom of the sulfamate group. This is analogous to the first step of normal substrate hydrolysis.
Formation of a Covalent Intermediate: This attack displaces the cyclopentanol (B49286) leaving group and forms a covalent sulfamoyl-enzyme intermediate. In this intermediate, the enzyme's FGly residue is now linked to a sulfamoyl group (-SO₂NH₂).
Irreversible Inhibition: Unlike the sulfate group in a natural substrate, the sulfamoyl group is highly resistant to hydrolysis. The nitrogen atom's lone pair of electrons can delocalize into the sulfur-oxygen bonds, stabilizing the intermediate and rendering it unreactive to the water molecule that would typically complete the catalytic cycle. This stable covalent adduct effectively and irreversibly inactivates the enzyme.
Kinetic studies of this process typically show time- and concentration-dependent loss of enzyme activity, which is a hallmark of irreversible inhibition.
SAR studies are crucial for optimizing the potency and selectivity of sulfamate-based inhibitors. From a chemical design perspective, these studies explore how modifications to the inhibitor's structure affect its interaction with the enzyme. For a molecule like this compound, SAR studies would focus on modifications to the cyclopentyl ring.
Key chemical design considerations for SAR include:
Ring Size and Conformation: The cyclopentyl ring offers a specific conformational profile. SAR studies often compare inhibitors with different ring sizes (e.g., cyclobutyl, cyclopentyl, cyclohexyl) to determine the optimal fit for the enzyme's substrate-binding pocket. A larger or smaller ring might introduce steric hindrance or fail to make key hydrophobic contacts.
Substitution on the Ring: Introducing substituents onto the cyclopentyl ring can probe the active site for additional binding interactions. For example, adding hydroxyl, methyl, or halogen groups at different positions can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The position and stereochemistry of these substituents are critical.
The following interactive table summarizes hypothetical SAR data for a series of cyclic alkyl sulfamate inhibitors, illustrating how structural changes can impact inhibitory potency against a target sulfatase.
| Compound ID | Ring System | Substituent | IC₅₀ (nM) | Rationale for Potency Change |
| 1 | Cyclobutyl | None | 150 | Sub-optimal ring size leads to weaker van der Waals contacts in the active site. |
| 2 | Cyclopentyl | None | 50 | Good fit for the hydrophobic pocket of the active site. |
| 3 | Cyclohexyl | None | 85 | Larger ring introduces minor steric strain, slightly reducing binding affinity. |
| 4 | Cyclopentyl | 3-hydroxyl (cis) | 25 | Hydroxyl group forms a key hydrogen bond with an active site residue, enhancing affinity. |
| 5 | Cyclopentyl | 3-hydroxyl (trans) | 60 | Incorrect stereochemistry prevents optimal hydrogen bonding. |
| 6 | Cyclopentyl | 3-methyl | 45 | Small hydrophobic group makes additional favorable contacts. |
| 7 | Phenyl | 4-nitro | 10 | Aromatic ring allows for π-stacking interactions; nitro group acts as a hydrogen bond acceptor. |
This data is illustrative and designed to demonstrate SAR principles.
These studies guide medicinal chemists in designing more potent and selective inhibitors by systematically modifying the non-steroidal scaffold to maximize favorable interactions with the enzyme's active site.
Development of Chemical Tools for Biological Pathway Interrogation (Non-Therapeutic)
The sulfamate moiety, when incorporated into various molecular scaffolds, can serve as a valuable functional group for the design of chemical probes to investigate biological pathways. While direct applications of this compound as a standalone probe are not extensively documented, its structural components have been integrated into more complex molecular designs aimed at understanding biological processes.
One area where sulfamate-containing compounds have shown significant promise is in the development of probes for bioorthogonal chemistry. This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Research into sulfamate-containing cycloalkynes, for instance, has demonstrated their potential as reagents for bioorthogonal labeling. Although these studies have primarily focused on cyclooctyne (B158145) systems, the principles of tuning reactivity through the electronic effects of the sulfamate group could conceptually be applied to cyclopentyl-based systems. The cyclopentyl ring offers a different conformational profile compared to larger rings, which could influence the reactivity and selectivity of such probes.
Furthermore, the cyclopentyl scaffold itself is a common motif in biologically active molecules and natural products. The incorporation of a sulfamate group onto a cyclopentyl ring can provide a handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores or biotin. These tagged molecules can then be used to track the distribution and interaction of the cyclopentyl-containing molecule within a biological system, providing insights into its mechanism of action or identifying its molecular targets.
While specific examples detailing the use of this compound-derived probes for non-therapeutic biological pathway interrogation are still emerging, the foundational chemistry of sulfamates and the biological relevance of the cyclopentyl core suggest a fertile ground for future research in this area.
Utility in Sulfamate Chemistry Methodology Development
This compound and its derivatives, particularly in their cyclized form as sulfamidates, have proven to be valuable substrates and intermediates in the development of new synthetic methods, especially in the realm of carbon-hydrogen (C-H) bond functionalization.
One of the most significant areas of application is in transition metal-catalyzed C-H amination reactions. Intramolecular C-H amination of sulfamate esters provides a powerful tool for the stereoselective synthesis of cyclic amines. The cyclopentyl group in these substrates can influence the regioselectivity and stereoselectivity of the C-H insertion event. Rhodium and other transition metal catalysts have been effectively employed to mediate the insertion of a nitrene, generated from the sulfamate, into a C-H bond of the cyclopentyl ring, leading to the formation of a bicyclic sulfamidate.
These cyclic sulfamidates are versatile synthetic intermediates. The strained five-membered ring system can be readily opened by various nucleophiles, providing access to a wide range of functionalized cyclopentylamines. This methodology allows for the introduction of nitrogen-containing functional groups into specific positions on the cyclopentane ring with high levels of control.
The reactivity of sulfamates derived from cyclopentanols has also been explored in nickel-catalyzed cross-coupling reactions. The sulfamate group can act as a leaving group, analogous to a halide or triflate, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The use of the cyclopentyl scaffold in these reactions helps to delineate the scope and limitations of new catalytic systems, providing insights into the influence of substrate sterics and electronics on the reaction outcome.
The development of these methodologies showcases the utility of this compound as a model system and a building block in modern organic synthesis. The predictable reactivity of the sulfamate group, combined with the well-defined stereochemistry of the cyclopentane ring, makes it an excellent platform for testing new reaction conditions and catalysts.
Below is a table summarizing key research findings related to the utility of cyclic sulfamates in synthetic methodology:
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Key Findings |
| Intramolecular C-H Amination | Rhodium(II) catalysts | Sulfamate esters | Cyclic sulfamidates | Provides a method for the stereoselective synthesis of bicyclic amines. nih.gov |
| Nucleophilic Ring Opening | Various nucleophiles | Cyclic sulfamidates | Functionalized amines | Demonstrates the utility of cyclic sulfamidates as versatile synthetic intermediates. researchgate.net |
| Suzuki-Miyaura Cross-Coupling | Nickel catalysts | Aryl sulfamates | Biaryls | Establishes sulfamates as effective leaving groups in cross-coupling reactions. nih.gov |
Future Research Directions in Cyclopentyl Sulfamate Chemistry
Exploration of Novel Catalytic Systems for Sulfamate (B1201201) Transformations
The transformation of sulfamates, including cyclopentyl sulfamate, is heavily reliant on the development of innovative and efficient catalytic systems. Future research will likely concentrate on expanding the repertoire of metal catalysts and exploring novel catalytic concepts to achieve unprecedented selectivity and reactivity.
Rhodium and cobalt complexes have shown considerable promise in catalyzing C-H amination reactions, which are crucial for the synthesis of various nitrogen-containing compounds nih.govnih.gov. A significant area of future investigation will be the design of rhodium(II) and cobalt(II) catalysts with tailored ligand architectures to facilitate the intramolecular C-H insertion of nitrenes derived from cyclopentyl sulfamoyl azides. This would provide a direct route to valuable five-membered cyclic sulfamides nih.gov. The development of chiral catalysts for these transformations will be paramount in accessing enantioenriched products, which are of high value in pharmaceutical synthesis.
Palladium catalysis has also been instrumental in the functionalization of sulfamates. Future work could build upon the principles of aza-Wacker cyclizations to develop palladium(0)-catalyzed oxidative cyclizations of alkenyl-substituted cyclopentyl sulfamates. This would offer a powerful method for constructing complex heterocyclic systems organic-chemistry.org. A key challenge will be to control the regioselectivity and stereoselectivity of these transformations, which could be addressed through the design of specific ligand systems and the optimization of reaction conditions.
The following table summarizes potential catalytic systems for future exploration in this compound transformations:
| Catalyst System | Potential Transformation | Key Research Goal |
| Chiral Rhodium(II) Carboxylates | Intramolecular C-H Amination | Enantioselective synthesis of cyclopentyl-fused cyclic sulfamides |
| Cobalt(II) Porphyrin Complexes | Radical 1,5-C-H Amination | High-yield synthesis of strained five-membered cyclic sulfamides |
| Palladium(0)/Ligand Systems | Aza-Wacker Cyclization | Diastereoselective synthesis of complex heterocycles |
| Gold(I) Complexes | Intramolecular Dehydrative Amination | Stereoselective formation of cyclic sulfamidates from allylic alcohols |
Advanced Computational Approaches for Predictive Synthesis
The design and optimization of synthetic routes for cyclopentyl sulfamates can be significantly accelerated through the use of advanced computational methods. Density Functional Theory (DFT) and machine learning models are emerging as powerful tools for predicting reaction outcomes and elucidating reaction mechanisms, thereby guiding experimental efforts.
DFT calculations can provide invaluable insights into the transition states and reaction pathways of catalytic transformations involving cyclopentyl sulfamates chemrxiv.orgijcce.ac.irmdpi.commdpi.com. Future research should focus on developing accurate computational models to predict the site-selectivity of C-H functionalization reactions on the cyclopentyl ring. This would enable chemists to design substrates and catalysts that favor the desired regioisomer. Furthermore, DFT can be employed to study the electronic and steric effects of different ligands on the catalytic center, aiding in the rational design of more efficient catalysts.
Machine learning is poised to revolutionize synthetic chemistry by enabling the prediction of reaction outcomes with high accuracy. A promising future direction is the development of multitask neural networks trained on large datasets of C-H functionalization reactions to predict the site selectivity for this compound substrates rsc.org. By inputting the structure of a this compound and a set of reaction conditions, such models could provide a quantitative likelihood of reaction at each C-H bond, thus prioritizing the most promising synthetic routes.
Key areas for computational research in this compound chemistry include:
Mechanistic Elucidation: Using DFT to map the potential energy surfaces of catalytic cycles.
Predictive Selectivity: Developing machine learning models to predict the regioselectivity and stereoselectivity of C-H amination and other functionalization reactions.
Catalyst Design: Employing computational screening to identify optimal ligand structures for enhanced catalytic activity and selectivity.
Integration of this compound Scaffolds into New Chemical Methodologies
The unique electronic and steric properties of the this compound group make it an attractive scaffold for the development of novel chemical methodologies. Its ability to act as a directing group in C-H activation reactions opens up a vast landscape for the synthesis of complex molecules.
Future research will likely focus on exploiting the this compound moiety as a transient or removable directing group for the site-selective functionalization of remote C-H bonds nih.govresearchgate.net. This would allow for the introduction of a wide range of functional groups at positions that are otherwise difficult to access. The development of new palladium- and cobalt-catalyzed methods for the double annulation of aryl thioamides, directed by a sulfamate-related group, could lead to the synthesis of novel fused heterocyclic systems with interesting photophysical properties chemrxiv.org.
Furthermore, the integration of this compound scaffolds into cascade reactions will be a fruitful area of investigation. By designing substrates that can undergo a series of transformations in a single pot, chemists can significantly improve the efficiency and atom economy of their synthetic routes. For example, a rhodium-catalyzed alkyne amination of a homopropargylic this compound could be followed by an in-situ arene cyclopropanation to generate complex polycyclic products nih.gov.
The following table highlights potential new methodologies incorporating this compound scaffolds:
| Methodology | Description | Potential Application |
| Remote C-H Functionalization | Use of the sulfamate group to direct reactions at distal C-H bonds. | Late-stage functionalization of complex molecules. |
| Cascade Reactions | Multi-step transformations initiated by a reaction involving the sulfamate group. | Rapid construction of molecular complexity. |
| Synthesis of Privileged Scaffolds | Utilization of this compound as a key building block in the synthesis of biologically active scaffolds like chromenopyridines or oxazolidinones. mdpi.comrsc.org | Drug discovery and medicinal chemistry. semanticscholar.orgnih.govnih.gov |
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Mechanistic Focus)
The intersection of organic chemistry and chemical biology offers exciting opportunities to study the mechanistic aspects of this compound chemistry in a biological context. Understanding how these compounds interact with biological systems at a molecular level can inform the design of new therapeutic agents and chemical probes.
A key area of future research will be the detailed mechanistic investigation of enzyme-catalyzed reactions involving cyclopentyl sulfamates. While the biosynthesis of some sulfamate antibiotics is known, the enzymatic machinery for the formation and cleavage of the S-N bond in cyclic sulfamates is not fully understood nih.gov. The use of kinetic studies, isotope labeling, and structural biology will be crucial in elucidating the mechanisms of these enzymes. This knowledge could then be harnessed for the development of novel biocatalytic methods for the synthesis of chiral this compound derivatives.
Furthermore, the study of the hydrolysis of N-alkyl sulfamates provides a basis for understanding the stability and reactivity of cyclopentyl sulfamates in aqueous environments, which is critical for their potential biological applications organic-chemistry.org. Mechanistic studies on the non-enzymatic and enzyme-catalyzed hydrolysis can provide insights into the factors that govern the stability of the sulfamate group and inform the design of prodrugs that release an active compound upon enzymatic cleavage.
Future interdisciplinary research should focus on:
Elucidation of Biosynthetic Pathways: Identifying and characterizing the enzymes involved in the biosynthesis of natural products containing sulfamate moieties.
Enzyme Mechanism and Engineering: Studying the catalytic mechanisms of sulfatases and sulfamidases and engineering them for novel synthetic applications.
Chemical Probes: Designing and synthesizing this compound-based probes to study the activity of specific enzymes in living systems.
Sustainable and Environmentally Benign Synthetic Routes for Cyclopentyl Sulfamates
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research in this compound chemistry must prioritize the development of sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Flow chemistry offers a promising platform for the safe and efficient synthesis of sulfamates. A one-flow synthesis of N-substituted sulfamate esters has been developed using chlorosulfonic acid, which allows for rapid reaction times and easy purification organic-chemistry.orgmdpi.comalmacgroup.comnih.govflinders.edu.au. Future work should focus on adapting these methods for the synthesis of this compound, potentially using microreactor technology to achieve precise control over reaction parameters and minimize the generation of hazardous byproducts.
The use of greener solvents is another critical aspect of sustainable synthesis. Research into the use of renewable solvents, such as 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether, has shown promise in reducing the environmental impact of pharmaceutical production nih.govresearchgate.net. The exploration of these and other green solvents, including ionic liquids and deep eutectic solvents, for the synthesis of cyclopentyl sulfamates is a key area for future investigation text2fa.irscienceopen.comnih.gov.
Biocatalysis also presents a powerful tool for the sustainable synthesis of cyclopentyl sulfamates. The use of enzymes can enable highly selective transformations under mild reaction conditions, often in aqueous media, thus avoiding the need for harsh reagents and organic solvents. Future research should focus on the discovery and engineering of enzymes for the synthesis of chiral cyclopentyl sulfamates and their derivatives.
Key strategies for sustainable this compound synthesis include:
| Strategy | Approach | Environmental Benefit |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, reduced waste, and improved energy efficiency. |
| Green Solvents | Replacement of volatile organic compounds with bio-based or recyclable solvents. | Reduced pollution and improved process safety. nih.govresearchgate.nettext2fa.irscienceopen.comnih.gov |
| Biocatalysis | Use of enzymes for selective transformations. | Mild reaction conditions, high selectivity, and reduced use of toxic reagents. |
Q & A
Q. What are the validated synthetic pathways for cyclopentyl sulfamate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via sulfamation of cyclopentanol using sulfamoyl chloride or sulfamic acid derivatives under controlled conditions. Key variables include temperature (optimal range: 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Purification often involves recrystallization or column chromatography. Analytical validation via -NMR and HPLC (≥98% purity) is critical to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound, and what are their limitations?
- NMR Spectroscopy : Confirms molecular structure but requires high-purity samples to avoid signal overlap.
- HPLC-MS : Detects trace impurities (e.g., unreacted cyclopentanol) but may struggle with isomeric byproducts.
- FT-IR : Validates sulfamate functional groups (S=O stretching at 1150–1250 cm). Cross-validation using multiple techniques minimizes misinterpretation .
Q. How can researchers optimize this compound stability in aqueous solutions for in vitro studies?
Stability is pH-dependent: acidic conditions (pH < 3) promote hydrolysis, while neutral/buffered solutions (pH 6–8) enhance shelf life. Use lyophilization for long-term storage. Monitor degradation via UV-Vis spectroscopy (λ = 210–230 nm) and validate with mass spectrometry .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictory toxicity data for this compound in preclinical models?
- Dose-Response Studies : Use at least three dose levels to identify non-linear effects.
- Control Groups : Include vehicle controls and positive controls (e.g., known sulfamate toxins).
- Endpoint Selection : Combine acute toxicity (LD) with subchronic biomarkers (e.g., liver enzyme assays). Address batch-to-batch variability by sourcing from multiple syntheses .
Q. How can computational modeling predict this compound’s interactions with biological targets, and what are the validation requirements?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes like carbonic anhydrase. Validate predictions with in vitro inhibition assays (IC measurements) and crystallographic data. Report force field parameters and solvent models to ensure reproducibility .
Q. What strategies mitigate interference from sulfamate epimers or degradation products in analytical assays?
- Chromatographic Separation : Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve epimers.
- Derivatization : Employ dansyl chloride to enhance UV/fluorescence detection of low-abundance metabolites.
- Cross-Validation : Compare results with capillary electrophoresis (CE) or -NMR to confirm specificity .
Q. How should researchers design studies to evaluate this compound’s pharmacokinetics while accounting for interspecies variability?
- Compartmental Modeling : Use non-linear mixed-effects models (NONMEM) to analyze plasma concentration-time curves.
- Allometric Scaling : Adjust doses based on body surface area across species (e.g., rodents vs. primates).
- Tissue Distribution : Radiolabeled -cyclopentyl sulfamate enables tracking via autoradiography .
Methodological Guidance Tables
Key Considerations for Data Reporting
- Reproducibility : Document batch-specific synthesis conditions, including solvent lot numbers and equipment calibration dates .
- Error Analysis : Use propagation of uncertainty for quantitative assays (e.g., ±5% for HPLC peak integration) .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
